molecular formula C22H21F2N3O3 B2803420 8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-19-5

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2803420
CAS No.: 1021081-19-5
M. Wt: 413.425
InChI Key: BXBBNWJAPVEBST-UHFFFAOYSA-N
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Description

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves a bicyclic system with a single atom shared between the two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the difluorobenzoyl group: This step typically involves the acylation of the spirocyclic core with 2,6-difluorobenzoyl chloride under basic conditions.

    Addition of the phenethyl group: This step involves the alkylation of the intermediate with a phenethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.

Scientific Research Applications

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.

Comparison with Similar Compounds

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is similar in structure but lacks the difluorobenzoyl group.

    1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic core but different substituents.

Uniqueness

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the difluorobenzoyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c23-16-7-4-8-17(24)18(16)19(28)26-13-10-22(11-14-26)20(29)27(21(30)25-22)12-9-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBBNWJAPVEBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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